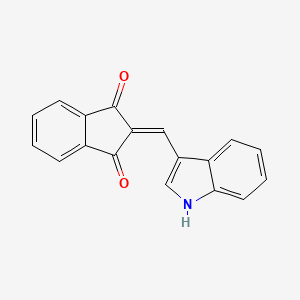

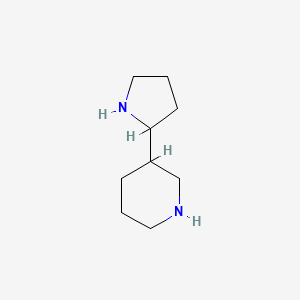

1-(Piperidin-2-yl)ethane-1,2-diol

説明

“1-(Piperidin-2-yl)ethane-1,2-diol” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis

The molecular formula of “1-(Piperidin-2-yl)ethane-1,2-diol” is C7H15NO2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives are known for their intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The copper catalyst initiates N-radical formation, and afterwards, the 1,5-HAT carbon radical is captured by CO and Cu(II) species to form the proposed intermediate, followed by an intramolecular ligand exchange and reductive elimination/cyclization .科学的研究の応用

Organic Chemistry and Synthesis

- Building Blocks for Functionalized Crown Ethers : A study by Nawrozkij et al. (2014) developed a convenient method for synthesizing diastereomeric forms of 1-(piperidin-2-yl)ethan-1,2-diol, valuable as building blocks in the synthesis of functionalized crown ethers. This approach utilizes Wagner oxidation and NBS-mediated epoxydation, with fractional crystallization for product isolation (Nawrozkij et al., 2014).

Materials Science and Corrosion Engineering

- Corrosion Inhibition on Mild Steel : Das et al. (2017) reported the synthesis of Schiff base complexes involving 1-(piperidin-2-yl)ethan-1,2-diol derivatives, demonstrating their effective corrosion inhibition properties on mild steel in acidic environments. These findings suggest potential applications in materials science and corrosion engineering (Das et al., 2017).

Pharmacology and Drug Synthesis

Synthesis of Piperidine Derivatives : Research by Vardanyan (2018) explores various derivatives of 1-(piperidin-2-yl)ethan-1,2-diol, focusing on their synthesis and pharmacological properties. These derivatives show potential in pharmaceutical applications (Vardanyan, 2018).

Spectral Analysis and Antibacterial Evaluation : Elavarasan et al. (2014) synthesized novel heterocyclic compounds containing 1-(piperidin-2-yl)ethan-1,2-diol, evaluating their antimicrobial activity. The study demonstrates the utility of these compounds in developing new antibacterial agents (Elavarasan et al., 2014).

将来の方向性

Piperidine derivatives, including “1-(Piperidin-2-yl)ethane-1,2-diol”, continue to be an area of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and evaluating the biological activity of potential drugs containing the piperidine moiety .

特性

IUPAC Name |

1-piperidin-2-ylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c9-5-7(10)6-3-1-2-4-8-6/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAQFAXRTAWZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967103 | |

| Record name | 1-(Piperidin-2-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-2-yl)ethane-1,2-diol | |

CAS RN |

5267-87-8 | |

| Record name | 1,2-Ethanediol, 1-(2-piperidyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Piperidyl)-ethyleneglycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Piperidin-2-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1617451.png)

![N-[4-[2-(4-acetamidophenyl)-2-oxoacetyl]phenyl]acetamide](/img/structure/B1617459.png)

![[2,3-Dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate](/img/structure/B1617466.png)